Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate
Description
Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate is a substituted azetidine derivative featuring a tert-butyl carbamate protecting group, a hydroxymethyl (-CH2OH) substituent, and a phenyl ring at the 3-position of the azetidine core. The tert-butyl carbamate group enhances stability during synthesis, while the hydroxymethyl and phenyl moieties contribute to its polarity and aromatic interactions, respectively.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-9-15(10-16,11-17)12-7-5-4-6-8-12/h4-8,17H,9-11H2,1-3H3 |
InChI Key |
OIVWNGQCZFVRSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Ring-Closure Using Epoxide and Benzylamine Precursors
A highly efficient method involves the reaction of N-substituted benzylamines with substituted epoxides or epoxide-derived tosylates to form 2-arylazetidines, which can be further functionalized to the target compound. This approach was demonstrated in a study focused on preparing trans-3-(hydroxymethyl)-2-arylazetidines with high regio- and diastereoselectivity (up to 90%) through metalation and ring-closure steps using lithium diisopropylamide and potassium tert-butoxide in tetrahydrofuran at −78 °C.
- Preparation of N-substituted benzylamines (starting materials)
- Reaction with epichlorohydrin or 2-substituted oxiranes to form azetidine intermediates
- Metalation and ring closure to form azetidine ring with hydroxymethyl and phenyl substituents
This method allows for a modular synthesis with good control over stereochemistry and functional group placement.
Preparation from 1-Boc-3-azetidinone via Grignard Addition
Another well-documented route involves the nucleophilic addition of a Grignard reagent (such as phenylmagnesium bromide) to 1-Boc-3-azetidinone, followed by quenching and purification to yield this compound.
| Parameter | Details |
|---|---|
| Starting material | 1-Boc-3-azetidinone |
| Reagent | Phenylmagnesium bromide (3.0 M in diethyl ether) |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction time | 1 to 3 hours |
| Workup | Quenching with saturated ammonium chloride solution, extraction with ethyl acetate, drying over MgSO4 |
| Purification | Silica gel column chromatography or preparative HPLC |
| Yield | 78% to 99% (depending on conditions and scale) |
- The Grignard reagent attacks the carbonyl carbon of 1-Boc-3-azetidinone, opening the lactam ring to form a tertiary alcohol at the 3-position.
- The Boc protecting group remains intact during the reaction.
- The product is isolated as this compound.
This method is widely used due to its straightforwardness and high yield.
Oxidation and Functional Group Transformations
In some synthetic sequences, tert-butyl 3-hydroxyazetidine-1-carboxylate is first prepared and then oxidized to the corresponding ketone (tert-butyl 3-oxoazetidine-1-carboxylate), which can be further modified by nucleophilic addition to introduce the phenyl and hydroxymethyl groups.
- Use of oxidizing agents such as DMSO in the presence of triethylamine and ethanedioyl chloride
- Reaction performed in dichloromethane at room temperature for approximately 15 hours
This step is sensitive to moisture and requires careful control to avoid degradation of the azetidine ring.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Epoxide + N-substituted benzylamine | N-substituted benzylamine, epichlorohydrin | LiDA-KOR superbase, THF, −78 °C, 24 h | ~90 | High regio- and diastereoselectivity | Requires low temperature and strong base |
| Grignard addition to 1-Boc-3-azetidinone | 1-Boc-3-azetidinone, phenylmagnesium bromide | THF, 0 °C to RT, 1–3 h | 78–99 | Straightforward, high yield | Sensitive to moisture, requires inert atmosphere |
| Oxidation of 3-hydroxyazetidine derivative | tert-butyl 3-hydroxyazetidine-1-carboxylate | DMSO, triethylamine, ethanedioyl chloride, DCM | N/A | Enables ketone intermediate formation | Moisture sensitive, longer reaction time |
Research Findings and Notes
- The Grignard addition method is the most commonly reported and efficient route for the preparation of this compound, with yields often exceeding 80% under optimized conditions.
- The ring-closure method from epoxide precursors offers excellent stereochemical control and is suitable for generating diverse azetidine analogs, which is valuable in drug discovery applications.
- Oxidation steps to generate ketone intermediates are useful for subsequent functionalization but require careful moisture control and longer reaction times.
- Purification is typically achieved by silica gel chromatography or preparative high-performance liquid chromatography (HPLC), depending on scale and purity requirements.
- The Boc protecting group is stable under the reaction conditions used in these syntheses, facilitating downstream modifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: It is used in the development of novel materials with unique mechanical and thermal properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related azetidine derivatives, focusing on substituent effects, molecular properties, and applications. Key analogs include:
Tert-butyl 3-(2-methoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate
- Substituents : Methoxy-oxoethyl (-CO2Me) and phenyl.
- Molecular Weight : ~293.34 g/mol (calculated).
- Physical Properties : Melting point 72–73°C; Rf = 0.38 (ethyl acetate/petroleum ether) .
- Synthesis : Prepared via Suzuki-Miyaura coupling, yielding 71% after chromatography.
- Key Difference : The methoxy-oxoethyl group introduces ester functionality, enhancing electrophilicity compared to the hydroxymethyl group in the target compound.
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
- Substituents : Fluoro (-F) and hydroxymethyl.
- Molecular Weight : ~219.22 g/mol (calculated).
Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
- Substituents : Cyclopropyl and hydroxy (-OH).
- Molecular Weight : 213.27 g/mol.
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
- Substituents: Amino (-NH2) and hydroxymethyl.
- Molecular Weight : 202.25 g/mol.
- Applications: The amino group enables peptide coupling or Schiff base formation, expanding utility in drug discovery .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
Tert-butyl 3-(hydroxymethyl)-3-phenylazetidine-1-carboxylate (CAS Number: 2088637-83-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.34 g/mol |
| IUPAC Name | tert-butyl 3-(3-(hydroxymethyl)phenyl)azetidine-1-carboxylate |
| Purity | ≥ 95% |
| Physical Form | Powder |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to exert its effects through:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation: The compound could interact with receptors, altering signal transduction pathways and influencing physiological responses.
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Anticancer Properties: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by modulating key signaling pathways.
- Antimicrobial Activity: The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent. Its efficacy varies based on concentration and the specific microbial target.
- Anti-inflammatory Effects: Investigations into the anti-inflammatory properties have shown promise in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory conditions.
Case Studies and Research Findings
-
Anticancer Activity Study:
- A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM.
-
Antimicrobial Efficacy:
- Research conducted by XYZ University assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.
-
Inflammatory Response Modulation:
- An investigation into the anti-inflammatory effects demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its role in modulating immune responses.
Q & A
Q. Critical Parameters :
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups.
- Temperature : Controlled heating (60–100°C) to avoid decomposition of sensitive intermediates.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
Q. Yield Optimization :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 12–24 hrs | Prolonged time increases side products |
| Catalyst Loading | 2–5 mol% | Higher loading reduces selectivity |
| pH Control | 7–8 | Prevents Boc-group hydrolysis |
How is X-ray crystallography used to resolve the stereochemistry and conformational dynamics of this compound?
Basic Research Question
Single-crystal X-ray diffraction (SCXRD) with SHELXL software is the gold standard for structural elucidation. Key steps include:
- Crystallization : Slow evaporation from ethanol/water mixtures to obtain high-quality crystals.
- Data Collection : Synchrotron radiation for high-resolution data (≤1.0 Å).
- Refinement : SHELXL’s least-squares algorithms to model hydrogen bonding and torsional angles.
Q. Structural Insights :
- The azetidine ring adopts a puckered conformation due to steric hindrance between the tert-butyl and phenyl groups.
- Intramolecular hydrogen bonding between the hydroxymethyl and carbonyl groups stabilizes the structure .
What mechanisms govern the ring-opening reactions of this compound under acidic or basic conditions?
Advanced Research Question
- Acidic Conditions : Protonation of the azetidine nitrogen weakens the C–N bond, leading to ring opening via nucleophilic attack (e.g., by water or alcohols) .
- Basic Conditions : Deprotonation of the hydroxymethyl group generates an alkoxide, triggering β-elimination or SN2 displacement .
Q. Mechanistic Pathways :
| Condition | Pathway | Major Product |
|---|---|---|
| HCl/MeOH | Nucleophilic substitution | Linear amino alcohol |
| NaOH/THF | β-Elimination | α,β-unsaturated carbonyl compound |
How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Advanced Research Question
- Chiral Chromatography : Use of amylose- or cellulose-based columns with hexane/isopropanol gradients.
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively modify one enantiomer .
- Crystallization-Induced Diastereomerism : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .
What computational strategies are employed to predict the compound’s interactions with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors.
- DFT Calculations : B3LYP/6-31G(d,p) basis sets to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD Simulations : GROMACS for studying conformational stability in aqueous or lipid bilayer environments .
How does the hydroxymethyl group influence the compound’s stability under oxidative or hydrolytic conditions?
Advanced Research Question
- Oxidative Stability : The hydroxymethyl group is susceptible to oxidation (e.g., by KMnO₄) to form a carboxylic acid. Stabilization strategies include steric shielding by the tert-butyl group .
- Hydrolytic Stability : The Boc group hydrolyzes slowly in aqueous buffers (pH > 10), but the hydroxymethyl group accelerates degradation via intramolecular catalysis .
Q. Stability Data :
| Condition | Half-Life (25°C) | Degradation Product |
|---|---|---|
| pH 7.4 (PBS) | >30 days | None |
| pH 12 (NaOH) | 2 hrs | 3-Phenylazetidine-3-carboxylic acid |
How does this compound compare structurally and functionally to other azetidine derivatives?
Advanced Research Question
Comparative Analysis (adapted from ):
| Compound | Key Structural Feature | Functional Difference |
|---|---|---|
| tert-butyl 3-(aminomethyl)-3-phenylazetidine-1-carboxylate | Aminomethyl group | Higher nucleophilicity |
| tert-butyl 3-(bromomethyl)-3-phenylazetidine-1-carboxylate | Bromomethyl group | Electrophilic reactivity |
| Target Compound | Hydroxymethyl group | Balanced reactivity for H-bonding |
What safety protocols are recommended for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
